An In-depth Technical Guide to the Core Chemical Structure of Doramectin Monosaccharide
An In-depth Technical Guide to the Core Chemical Structure of Doramectin Monosaccharide
Introduction
Doramectin (B1670889), a second-generation avermectin (B7782182), is a potent, broad-spectrum endectocide widely utilized in veterinary medicine for the treatment and control of parasitic infections in livestock.[1] Its chemical structure features a complex macrocyclic lactone core with a disaccharide moiety attached at the C13 position. Doramectin monosaccharide is a primary acid degradation product of doramectin, formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[2] While the parent compound, doramectin, exerts its anthelmintic effect by inducing paralysis in nematodes, the monosaccharide derivative exhibits a distinct biological profile.[2] It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with doramectin.[2][3] This guide provides a detailed examination of the chemical structure, properties, synthesis, and biological activity of doramectin monosaccharide, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Doramectin monosaccharide is formally named 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a. Its formation from doramectin involves the cleavage of the terminal glycosidic bond, resulting in the removal of one of the two sugar units.
The key physicochemical properties of doramectin monosaccharide are summarized in the table below, providing a clear comparison of its quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 165108-44-1 | [2] |
| Molecular Formula | C43H62O11 | [2] |
| Molecular Weight | 755.0 g/mol | [2] |
| Purity | >95% (by HPLC) | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2][3] |
Synthesis and Experimental Protocols
The primary method for the preparation of doramectin monosaccharide is through the controlled acid-catalyzed hydrolysis of its parent compound, doramectin. This process selectively cleaves the terminal saccharide unit.
Experimental Protocol: Acid Hydrolysis of Doramectin
This protocol is based on the general principles of deglycosidation of avermectins.
Objective: To selectively hydrolyze the terminal oleandrose unit from doramectin to yield doramectin monosaccharide.
Reagents and Materials:
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Doramectin
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Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
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Water
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Organic solvent (e.g., ethanol)
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Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
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High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
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Dissolution: Dissolve doramectin in an organic polar solvent, such as a mixture of acetonitrile and water or ethanol.
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Acidification: Introduce a strong acid catalyst. Two common systems are:
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Sulfuric acid in a mixture of acetonitrile and water.
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p-Toluenesulfonic acid in ethanol.
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Reaction Conditions: The reaction temperature and duration are dependent on the acid used:
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With sulfuric acid, the reaction can be performed at approximately 25°C.
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With p-toluenesulfonic acid, the reaction may require heating to around 80°C.
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The reaction time typically ranges from 1 to 8 hours. It is crucial to monitor the reaction's progress using HPLC to maximize the yield of the monosaccharide and prevent further degradation to the aglycone.
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Neutralization: Once the desired conversion is achieved, neutralize the reaction mixture with a suitable base, such as a sodium hydroxide solution.
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Purification: The resulting doramectin monosaccharide can be isolated and purified from the reaction mixture using preparative HPLC.
Caption: Workflow for the synthesis of doramectin monosaccharide.
Spectroscopic Characterization
While specific spectral data for doramectin monosaccharide are not widely published, its characterization relies on standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The expected results can be inferred from studies on closely related avermectin monosaccharides.
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Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the molecular ion of doramectin monosaccharide would be expected. Tandem MS (MS/MS) analysis would show a fragmentation pattern distinct from doramectin, characterized by the absence of fragments associated with the terminal sugar. The primary fragmentation would involve the loss of the remaining oleandrose moiety from the macrocyclic lactone core.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of doramectin monosaccharide would be very similar to those of doramectin, with the key difference being the absence of signals corresponding to the terminal oleandrose unit. Significant chemical shift changes would be observed for the protons and carbons at and near the 4' position of the first sugar, where the second sugar was previously attached.
Biological Activity and Mechanism of Action
The biological activity of doramectin monosaccharide presents a notable deviation from its parent compound. While doramectin causes rapid, non-spastic paralysis in nematodes by potentiating glutamate-gated and GABA-gated chloride channels, doramectin monosaccharide does not induce this paralytic effect.[2][3] However, it remains a potent inhibitor of nematode larval development.[3] Studies comparing various avermectins have shown that for inhibiting the development of Haemonchus contortus larvae, there is no significant difference in potency between doramectin and its monosaccharide homologue.[4]
The precise signaling pathway through which the monosaccharide inhibits larval development without causing paralysis is not fully elucidated. The mechanism of action of the parent compound, doramectin, is well-established and provides a crucial reference. Doramectin binds to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell. This hyperpolarization inhibits the initiation of nerve signals, ultimately causing paralysis and death of the parasite.
Caption: Mechanism of action of the parent compound, doramectin.
Conclusion
Doramectin monosaccharide, a key degradation product of doramectin, represents an important molecule for study within the field of parasitology and drug development. Its chemical structure, defined by the loss of a terminal sugar, leads to a fascinating divergence in biological activity from its parent compound. While it forgoes the paralytic effects of doramectin, it retains potent inhibitory effects on nematode larval development, with comparable potency in this regard. The synthesis via controlled acid hydrolysis is a straightforward method for its preparation, enabling further research into its unique biological properties. A deeper understanding of the structure-activity relationship between doramectin and its monosaccharide derivative could pave the way for the development of novel anthelmintic agents with more targeted mechanisms of action.
